5-methyl-2-(thiazol-2-ylamino)phenol
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Overview
Description
2-(2-Hydroxy-4-methylphenyl)aminothiazole is an organic compound that belongs to the class of aminothiazoles. This compound is known for its potential therapeutic applications, particularly in the field of anti-inflammatory and antioxidant research. It has been studied for its ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes .
Scientific Research Applications
2-(2-Hydroxy-4-methylphenyl)aminothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly cyclooxygenase and lipoxygenase.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylphenyl)aminothiazole typically involves the reaction of 2-aminothiazole with 2-hydroxy-4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methylphenyl)aminothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aminothiazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)aminothiazole involves its interaction with specific enzymes and molecular targets. It inhibits cyclooxygenase and lipoxygenase enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A basic structure that serves as a precursor for various derivatives.
2-(2-Hydroxyphenyl)aminothiazole: Similar structure but without the methyl group, affecting its reactivity and properties.
2-(4-Methylphenyl)aminothiazole: Lacks the hydroxyl group, which influences its biological activity.
Uniqueness
2-(2-Hydroxy-4-methylphenyl)aminothiazole is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. These functional groups contribute to its enhanced biological activity, particularly its dual inhibition of cyclooxygenase and lipoxygenase enzymes, as well as its potent antioxidant properties .
Properties
CAS No. |
110952-54-0 |
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Molecular Formula |
C10H11ClN2OS |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol;hydrochloride |
InChI |
InChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H |
InChI Key |
OAQDENGCTUPZEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |
Synonyms |
2-(2-hydroxy-4-methylphenyl)aminothiazole CBS 113A CBS-113 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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